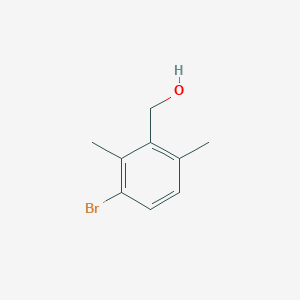
(3-Bromo-2,6-dimethylphenyl)methanol
Cat. No. B8676968
M. Wt: 215.09 g/mol
InChI Key: ZPRRITVUFUMJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04375476
Procedure details


Using dried glassware, a solution of lithium aluminum hydride (0.79 gram, 0.021 mole) in dry tetrahydrofuran (90 ml) was cooled in a dry ice/acetone bath (78° C.) under a nitrogen atmosphere, and methyl 3-bromo-2,6-dimethylbenzoate (5.0 grams, 0.021 mole) in dry tetrahydrofuran (10 ml) was added. The mixture was stirred at room temperature for four hours, and a mixture of tetrahydrofuran (9 ml) in water (1 ml) was added, followed by water (10 ml) and 3 N hydrochloric acid until the solution was acidic. The reaction mixture was extracted with three 200 ml portions of diethyl ether. The combined extracts were dried over magnesium sulfate, filtered and the solvent evaporated to give (3-bromo-2,6-dimethylphenyl)methanol (5.8 grams). The ir spectrum was consistent with the named compound.








Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[C:9]([CH3:19])=[C:10]([C:15]([CH3:18])=[CH:16][CH:17]=1)[C:11](OC)=[O:12].Cl>O1CCCC1.O>[Br:7][C:8]1[C:9]([CH3:19])=[C:10]([CH2:11][OH:12])[C:15]([CH3:18])=[CH:16][CH:17]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.79 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for four hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Using dried glassware
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with three 200 ml portions of diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C(=CC1)C)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 128.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
